1,1'-[6-(4-ethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one
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Overview
Description
1-[7-BUTANOYL-6-(4-ETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is a complex organic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 1-[7-BUTANOYL-6-(4-ETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
1-[7-BUTANOYL-6-(4-ETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[7-BUTANOYL-6-(4-ETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the development of new compounds with potential pharmacological activities.
Biology: The compound is used in biological studies to investigate its effects on various cellular processes.
Mechanism of Action
The mechanism of action of 1-[7-BUTANOYL-6-(4-ETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells. This inhibition disrupts the DNA repair mechanisms and cell signaling pathways, ultimately resulting in cell death .
Comparison with Similar Compounds
1-[7-BUTANOYL-6-(4-ETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE can be compared to other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities and applications.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different structural arrangements, resulting in distinct chemical and biological properties.
The uniqueness of 1-[7-BUTANOYL-6-(4-ETHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE lies in its specific substituents, which contribute to its potent anticancer activity and potential therapeutic applications .
Properties
Molecular Formula |
C21H26N4O3S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[5-butanoyl-6-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C21H26N4O3S/c1-5-8-17(26)20-19(15-10-12-16(13-11-15)28-7-3)25(18(27)9-6-2)24-14(4)22-23-21(24)29-20/h10-13H,5-9H2,1-4H3 |
InChI Key |
ROJPKBPQZHSMBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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